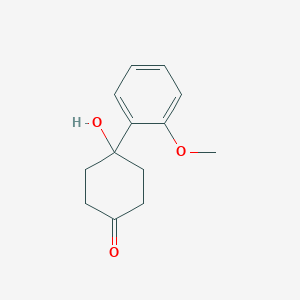
Tripropylammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a member of the protic ionic liquids (PILs) family, which are known for their unique properties such as low melting points, high thermal stability, and high proton conductivity . These properties make tripropylazanium an important compound in various scientific and industrial applications.
Vorbereitungsmethoden
Tripropylammonium can be synthesized through several methods. One common synthetic route involves the reaction of tripropylamine with an acid to form the this compound salt. For example, tripropylamine can react with hydrogen sulfate to form this compound hydrogen sulfate (TPrA/HSO₄) . The reaction conditions typically involve mixing the reactants in a suitable solvent and allowing the reaction to proceed at room temperature or under mild heating.
Industrial production methods for tripropylazanium salts often involve large-scale reactions in reactors where the reactants are continuously fed, and the product is continuously removed. This ensures a steady supply of the compound for various applications.
Analyse Chemischer Reaktionen
Tripropylammonium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products depending on the conditions and reagents used.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions where one of the propyl groups is replaced by another functional group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tripropylammonium has a wide range of scientific research applications, including:
Biology: this compound salts are used in biological research to study ion transport and membrane interactions.
Industry: This compound-based ionic liquids are used as solvents and catalysts in various industrial processes.
Wirkmechanismus
The mechanism by which tripropylazanium exerts its effects involves its ability to form stable ionic complexes with various anions. These complexes can interact with molecular targets such as enzymes and receptors, modulating their activity. The specific pathways involved depend on the nature of the anion and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Tripropylammonium can be compared with other similar quaternary ammonium compounds such as:
Tetrapropylammonium: Similar in structure but with an additional propyl group, leading to different physicochemical properties.
Triethylammonium: Similar in structure but with ethyl groups instead of propyl groups, resulting in different reactivity and applications.
Trimethylammonium: Smaller alkyl groups lead to different solubility and stability properties.
The uniqueness of tripropylazanium lies in its balance of size and reactivity, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C9H22N+ |
|---|---|
Molekulargewicht |
144.28 g/mol |
IUPAC-Name |
tripropylazanium |
InChI |
InChI=1S/C9H21N/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3/p+1 |
InChI-Schlüssel |
YFTHZRPMJXBUME-UHFFFAOYSA-O |
Kanonische SMILES |
CCC[NH+](CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Glycine, N-[(4-chloro-1H-pyrrolo[2,3-B]pyridin-5-YL)carbonyl]-, methyl ester](/img/structure/B8586369.png)
![3-[2-(4-Methyl-1-piperazinyl)benzylidene]-2-indolinone](/img/structure/B8586370.png)



![6-(Butylamino)-2-propyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B8586402.png)





